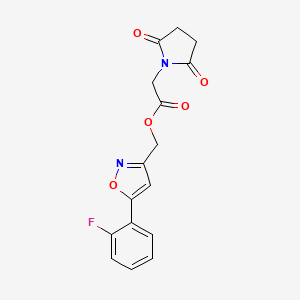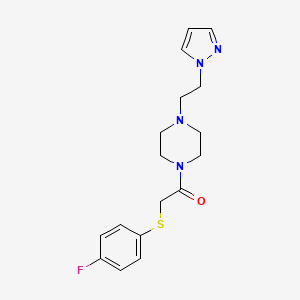![molecular formula C20H19N5O3 B2893638 2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1024285-08-2](/img/structure/B2893638.png)
2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide” is a complex organic molecule. It has a molecular formula of C21H21N5O4 and a molecular weight of 407.42 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved sources. Such properties would typically include things like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
The compound , known by its various names including “2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide,” is a derivative of triazole, a class of heterocyclic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their broad spectrum of biological activities and have been utilized in various scientific research applications. Below is a comprehensive analysis focusing on six unique applications of this compound:
Antimicrobial Activity
Triazole derivatives exhibit significant antimicrobial properties. They have been used to develop new classes of antibacterial agents to combat multidrug-resistant pathogens . The structure of the compound allows it to form non-covalent bonds with enzymes and receptors, which can be exploited to create potent antimicrobial agents.
Anticancer Applications
The unique structure of triazole derivatives facilitates their use in anticancer research. They can induce broad-spectrum biological activities, including antituberculosis, antibacterial, and anti-HIV effects, which are beneficial in cancer treatment strategies . Their ability to bind with various biomolecules makes them suitable candidates for targeted cancer therapies.
Antiviral Properties
Compounds containing triazole have shown promise in antiviral applications. They have been used in the synthesis of drugs like Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis . The compound’s ability to inhibit viral replication makes it a valuable tool in antiviral drug development.
Antifungal Efficacy
Triazole derivatives, such as Itraconazole, Fluconazole, and Voriconazole, are commonly used as antifungals in clinical applications . The compound’s antifungal activity is derived from its interaction with the fungal cell membrane, leading to the inhibition of fungal growth.
Analgesic and Anti-inflammatory Uses
The compound has potential analgesic and anti-inflammatory applications due to its ability to modulate pain perception and inflammatory responses . This makes it a candidate for the development of new pain relief and anti-inflammatory medications.
Anticonvulsant Effects
Triazole derivatives have been incorporated into drug candidates as anticonvulsant agents. They can modulate neurotransmitter function, which is crucial in the management of seizure disorders . The compound’s structural features allow it to interact with neuronal receptors, providing a basis for the development of new antiepileptic drugs.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-2-13-8-10-15(11-9-13)25-19(27)17-18(20(25)28)24(23-22-17)12-16(26)21-14-6-4-3-5-7-14/h3-11,17-18H,2,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMFMACKUPYHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2893556.png)
![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)

![1-{2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2893561.png)
![1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B2893562.png)


![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2893570.png)


![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol](/img/structure/B2893573.png)

